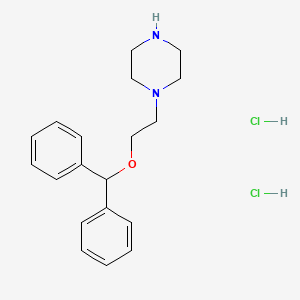

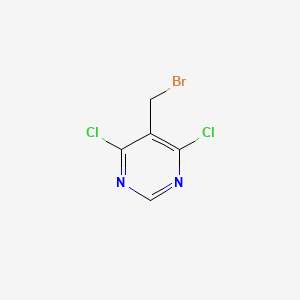

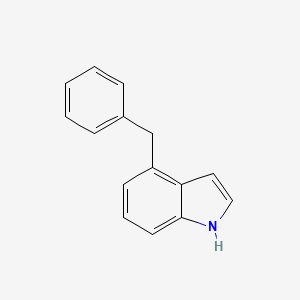

![molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8](/img/structure/B1290302.png)

3-[3-(Dimethylamino)propoxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-[3-(Dimethylamino)propoxy]benzonitrile, is closely related to a family of compounds that exhibit interesting photophysical properties, such as dual fluorescence. This phenomenon is well-documented in 4-(N,N-Dimethylamino)benzonitrile (DMABN), which serves as an archetypal system for studying such effects . The behavior of these compounds in various environments, including room temperature ionic liquids and different matrices, has been a subject of extensive research, providing insights into their molecular interactions and fluorescence response .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of Z/E isomers of a compound structurally similar to our compound of interest . These reactions typically yield multiple isomers, which can be characterized and analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations .

Molecular Structure Analysis

The molecular structure of DMABN and its analogs has been studied using various theoretical and experimental methods. For instance, the molecular interactions and electrostatic self-complex formation of p-(N,N-Dimethylamino)-benzonitrile have been examined, providing insights into the ground and excited state behaviors . Additionally, the crystal structures of related compounds have been determined, revealing the influence of isomerism on molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of DMABN analogs has been explored in different contexts. For example, an unexpected reaction of a 3-amino-2H-azirine with 1,3-benzoxazin-2,4-dione led to the formation of imidazo[2.1-b]-1,3-benzoxazin-5-one and imidazolin-2-one, showcasing the complex reactivity of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN and its analogs are closely tied to their photophysical behavior. The dual fluorescence observed in DMABN is attributed to the presence of locally excited (LE) and intramolecular charge transfer (ICT) states, which are influenced by factors such as solvent viscosity, polarity, and temperature . The fluorescence response and recovery dynamics in different media have been studied using techniques like multiphoton confocal fluorescence microscopy, highlighting the sensitivity of these compounds to their environment .

Safety and Hazards

The safety data sheet for 3-[3-(Dimethylamino)propoxy]benzonitrile was not available in the search results. Therefore, specific safety and hazard information could not be provided. It’s always recommended to handle chemicals with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

3-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMUQXKOVKMYIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610178 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

209538-81-8 |

Source

|

| Record name | 3-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

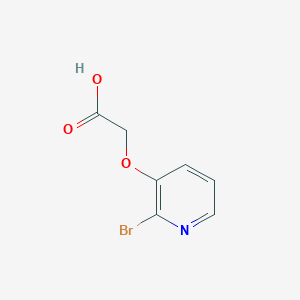

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)